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Cat. No.: B10830884 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a detailed protocol for a fluorescence polarization (FP) assay

to identify and characterize small molecule binders of the Janus Kinase 2 (JAK2) pseudokinase

domain (JH2). This assay is a valuable tool for the discovery and development of selective

JAK2 inhibitors that target the allosteric JH2 domain, a promising strategy for overcoming the

limitations of traditional ATP-competitive inhibitors that target the highly conserved kinase

domain (JH1).[1][2][3]

The protocol is based on a competitive binding format where a fluorescently labeled probe

molecule that binds to the JH2 domain is displaced by a test compound. The change in the

polarization of the emitted light is measured to determine the binding affinity of the test

compound.[1][4]

Principle of the Assay
Fluorescence polarization is a technique that measures the change in the rotational motion of a

fluorescent molecule. A small, fluorescently labeled probe ("tracer") in solution tumbles rapidly,

and when excited with polarized light, it emits depolarized light. Upon binding to a much larger

protein, in this case, the JAK2 JH2 domain, the rotational motion of the probe is significantly

slowed. This results in the emission of light that remains highly polarized.
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In a competitive binding assay, a test compound that binds to the same site on the JAK2 JH2

domain as the fluorescent probe will displace the probe. This displacement leads to an

increase in the population of the free, rapidly tumbling probe, resulting in a decrease in the

measured fluorescence polarization. The magnitude of this decrease is proportional to the

binding affinity of the test compound.[1][5]

Signaling Pathway and Experimental Workflow
The JAK-STAT signaling pathway is crucial for numerous cellular processes, and its

dysregulation is implicated in various diseases.[3][6] The JAK2 protein consists of a

catalytically active kinase domain (JH1) and a regulatory pseudokinase domain (JH2).[1][3]

Allosteric modulation of the JH2 domain can influence the activity of the JH1 domain, making it

an attractive target for drug discovery.[1][3]
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Figure 1: Simplified JAK-STAT Signaling Pathway.
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The experimental workflow for the fluorescence polarization assay is outlined below.

Preparation

Assay Execution

Data Analysis

Prepare Reagents:
- JAK2 JH2 Protein
- Fluorescent Probe

- Assay Buffer
- Test Compounds

Plate Setup:
- Positive Control (Probe + Protein)

- Negative Control (Probe only)
- Test Wells (Probe + Protein + Compound)

Dispense Reagents into
384-well Plate

Incubate at Room Temperature

Read Fluorescence Polarization

Calculate Millipolarization (mP) Values

Plot mP vs. Compound Concentration

Determine IC50 or Kd Values
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Figure 2: Experimental Workflow for the FP Assay.

Materials and Methods
Reagents and Materials

Component Supplier Example
Catalog Number
Example

Storage

Recombinant Human

JAK2 (JH2 Domain)
BPS Bioscience 79074 -80°C

JH2 Fluorescent

Probe 1 (10 µM)
BPS Bioscience 78103

-80°C (Protect from

light)

JH2 Binding Buffer BPS Bioscience 78106 -20°C

Test Compounds User-defined N/A Varies

DMSO Sigma-Aldrich D2650 Room Temperature

384-well Black

Microplate
Corning 3571 Room Temperature

Equipment
Equipment Recommended Specifications

Microplate Reader

Capable of measuring fluorescence polarization

with excitation at ~470-485 nm and emission at

~530-535 nm.[4]

Pipettes and Tips Calibrated single and multichannel pipettes.

Reagent Reservoirs Sterile reservoirs for multichannel pipetting.

Experimental Protocols
Reagent Preparation

Assay Buffer: Thaw the JH2 Binding Buffer and keep it on ice. If not using a commercial kit, a

typical buffer composition is 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, and 1

mM EGTA.
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JAK2 JH2 Protein: Thaw the recombinant JAK2 JH2 protein on ice. Upon first use, it is

recommended to aliquot the protein to avoid multiple freeze-thaw cycles. Dilute the protein to

the desired concentration in cold Assay Buffer. The final concentration in the assay will

depend on the specific activity of the protein lot and the affinity of the fluorescent probe. A

starting concentration of around 7 µM has been used in some assays.

Fluorescent Probe: Thaw the fluorescent probe, protected from light. Dilute the probe to the

desired concentration in Assay Buffer. The final concentration should be low (e.g., 1-10 nM)

and ideally below the Kd of the probe-protein interaction to ensure a sensitive assay.

Test Compounds: Prepare a stock solution of the test compounds in 100% DMSO. Create a

serial dilution of the test compounds at 10-fold the desired final concentration in the assay

buffer containing a final DMSO concentration of 10%. The final DMSO concentration in the

assay should not exceed 1% to avoid interference with the assay.

Assay Procedure (384-well format)
Plate Layout: Design the plate layout to include wells for "blank" (buffer only), "negative

control" (probe only), "positive control" (probe + protein), and "test compound" (probe +

protein + compound) conditions. It is recommended to perform all measurements in at least

duplicate.

Reagent Addition:

Add 5 µL of the 10x test compound dilutions to the "test compound" wells.

Add 5 µL of the 10% DMSO buffer to the "positive control" and "negative control" wells.

Add 20 µL of the diluted JAK2 JH2 protein solution to the "positive control" and "test

compound" wells.

Add 20 µL of Assay Buffer to the "negative control" and "blank" wells.

Add 25 µL of Assay Buffer to the "blank" wells.

Initiate Reaction: Add 25 µL of the diluted fluorescent probe solution to all wells except the

"blank" wells. The final volume in each well should be 50 µL.
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Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

Measurement: Read the fluorescence polarization on a microplate reader.

Data Presentation and Analysis
The raw data from the microplate reader will be in the form of parallel and perpendicular

fluorescence intensity values. These are used to calculate the millipolarization (mP) value for

each well.

mP = 1000 * (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular)

Where G is the G-factor of the instrument.

The percentage of inhibition for each compound concentration can be calculated as:

% Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min))

Where:

mP_sample is the mP value of the test compound well.

mP_min is the average mP value of the negative control (probe only).

mP_max is the average mP value of the positive control (probe + protein).

Plot the % Inhibition against the logarithm of the test compound concentration and fit the data

to a sigmoidal dose-response curve to determine the IC₅₀ value. The dissociation constant (Ki)

can then be calculated using the Cheng-Prusoff equation if the binding is competitive.

Example Data
The following table provides example binding affinity data for known compounds targeting the

JAK2 JH2 domain.
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Compound Kd (µM) Reference

JNJ7706621 0.80 ± 0.05 [2]

NVP-BSK805 42.0 ± 3.5 [2]

Filgotinib (GLPG0634) > 50 (9% inhibition at 50 µM) [2]

Compound 8

(diaminopyrimidine)
57.3 ± 2.8 [2]

Troubleshooting
Issue Possible Cause Suggested Solution

Low mP window

- Low protein activity- Low

probe affinity- Incorrect buffer

conditions

- Use a fresh aliquot of protein-

Titrate protein and probe

concentrations to optimize the

signal window- Check buffer

pH and composition

High variability between

replicates

- Pipetting errors- Bubbles in

wells

- Use calibrated pipettes-

Ensure proper mixing-

Centrifuge the plate briefly

before reading

Assay drift
- Temperature fluctuations-

Photobleaching

- Allow all reagents and the

plate to equilibrate to room

temperature- Minimize

exposure of the plate to light

Compound interference
- Autofluorescence- Compound

precipitation

- Read the plate for

fluorescence intensity before

adding the probe- Check the

solubility of the compound in

the assay buffer

Conclusion
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This fluorescence polarization assay provides a robust and high-throughput method for the

identification and characterization of small molecule binders to the JAK2 JH2 domain. The

detailed protocol and guidelines presented here should enable researchers to successfully

implement this assay in their drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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